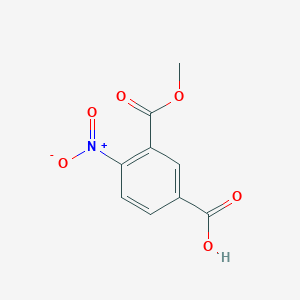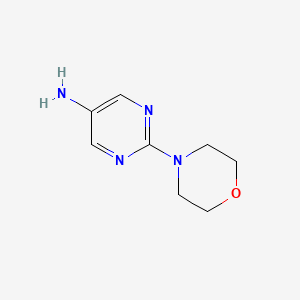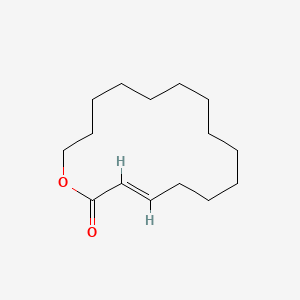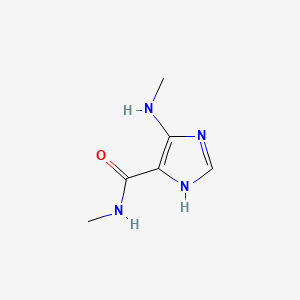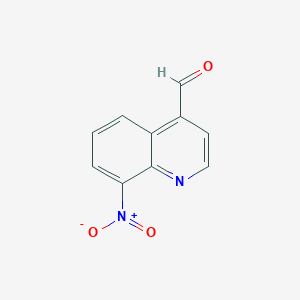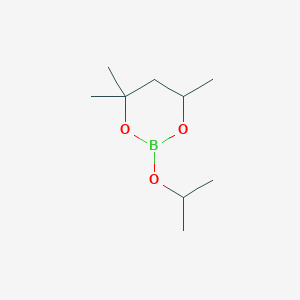
Xantphos based ligand
Übersicht
Beschreibung
Xantphos is a widely used ligand in the scientific field. It is a pentadentate ligand that consists of two thiophene rings connected by a central sulfur atom and five donor groups arranged in an octahedral geometry. This ligand is a versatile and robust reagent that can be used in a variety of synthetic reactions and scientific experiments. Xantphos has been used in a variety of applications, including synthesis, catalysis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Homogeneous Catalysis
Xantphos ligands are renowned for their role in homogeneous catalysis . They facilitate a wide range of reactions due to their unique structural properties, which include a bisphosphine ligand group based on the generic formula of 2,2′-bis(phosphino)diaryl ether . These ligands have been employed in metals ranging from group 7 to 11 for reactions such as hydroformylation, alkoxycarbonylation, and hydrocyanation .
Hydroformylation Reactions
In hydroformylation reactions , Xantphos ligands have been pivotal in the synthesis of aldehydes from alkenes. This process is crucial for producing industrial chemicals and intermediates for fragrances and pharmaceuticals .
Cross-Coupling Reactions
Xantphos ligands contribute significantly to cross-coupling reactions , which are essential for forming C–C and C–X bonds. These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .
Carbonylative Coupling Reactions
The ligands are also used in carbonylative coupling reactions , where they help in the formation of carbonyl compounds by coupling alkenes, alkynes, or aryl halides with carbon monoxide .
Phosphination Reactions
In phosphination reactions , Xantphos ligands assist in the introduction of a phosphine group into organic molecules, which is a valuable transformation in the synthesis of ligands for further catalytic applications .
Material Science
Xantphos-based ligands have found applications in material science , particularly in the design of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation, and catalysis.
Radiopharmaceuticals Synthesis
In the field of radiopharmaceuticals , Xantphos ligands have been used in the synthesis of 11 C-carbonyl-labeled compounds for positron emission tomography (PET) imaging and drug discovery. The Pd–Xantphos-mediated 11 C-carbonylation protocol is noted for its simplicity and convenience .
Buchwald-Hartwig Amination
Lastly, the Buchwald-Hartwig amination process, which is crucial for synthesizing pharmaceuticals, agrochemicals, and novel materials, often employs Xantphos ligands due to their reliability and outstanding performance .
Eigenschaften
IUPAC Name |
N-[[5-[bis(diethylamino)phosphanyl]-9,9-dimethylxanthen-4-yl]-(diethylamino)phosphanyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N4OP2/c1-11-32(12-2)37(33(13-3)14-4)27-23-19-21-25-29(27)36-30-26(31(25,9)10)22-20-24-28(30)38(34(15-5)16-6)35(17-7)18-8/h19-24H,11-18H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRIDPKHBSWSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3P(N(CC)CC)N(CC)CC)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N4OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514613 | |
| Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xantphos based ligand | |
CAS RN |
349100-75-0 | |
| Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of the Xantphos-based ligand, P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide], and how are these characteristics confirmed?
A1: P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide] is a Xantphos-based ligand with a molecular formula of C31H52N4OP2 and a molecular weight of 558.72 g/mol []. Its structure has been confirmed through various spectroscopic techniques. 1H NMR (300 MHz, C6D6) shows characteristic peaks at δ 7.60 (d, J = 7.5 Hz, 2H), 7.22 (d, J = 7.5 Hz, 2H), 7.06 (t, J = 7.5 Hz, 2 H), 3.19 (m, 16H; CH2), 1.55 (s, 6H; CH3), 1.06 (t, 12H; CH3). 13C NMR (75 MHz, C6D6) displays signals at δ 151.0, 130.6, 130.1, 129.5, 126.0, 122.4, 43.3, 33.9, 32.7, 14.5. Additionally, 31P NMR (121 MHz, C6D6) shows a signal at δ 92.3 []. An X-ray crystal structure has also been reported, further validating the structure [].
Q2: What are the typical applications of Xantphos-based ligands in catalysis?
A2: Xantphos-based ligands are widely used in palladium-catalyzed reactions due to their steric and electronic properties. For instance, they have shown effectiveness in the palladium-catalyzed carbonylation of methylene β-C-H bonds in aliphatic amines to produce trans-disubstituted β-lactams with excellent yields and selectivity [, ]. These ligands also demonstrate utility in the arylation of ureas with nonactivated aryl halides in the presence of a palladium catalyst, resulting in the formation of N,N'-diarylureas [].
Q3: How does the structure of Xantphos-based ligands influence their catalytic activity?
A3: The structure of Xantphos-based ligands, specifically the substituents on the diphenylphosphino groups, significantly impacts their catalytic activity. Studies have shown that varying these substituents can affect both the yield and the product ratio in palladium-catalyzed reactions. For example, in the palladium-catalyzed arylation of ureas, different substituents on the Xantphos backbone led to variations in the yield of N,N'-diarylureas []. This highlights the importance of structural modifications in fine-tuning the catalytic properties of Xantphos-based ligands for specific reactions.
Q4: What are the stability and handling considerations for P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide]?
A4: While P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide] exhibits reasonable stability in air and moisture, it is recommended to store it under an inert atmosphere to prevent potential degradation []. This practice ensures the longevity and consistent reactivity of the ligand for catalytic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






